4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

TNFα receptor antagonist ICAM-1 ELISA triazoloquinoxaline SAR

Procure R-7081 (CAS 223929-36-0) as the essential 8-des-chloro reference compound for your TNFα SAR campaign. Its ~3-fold potency window vs. R-7050 (EC50 1.921 µM vs. 0.631 µM) enables titratable pathway inhibition and provides a baseline for evaluating 8-position substituent effects. Sourced from a single conscientious lot, it guarantees internally controlled, reproducible pharmacological experiments.

Molecular Formula C16H9F3N4S
Molecular Weight 346.3 g/mol
CAS No. 223929-36-0
Cat. No. B3117545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
CAS223929-36-0
Molecular FormulaC16H9F3N4S
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N4C2=NN=C4C(F)(F)F
InChIInChI=1S/C16H9F3N4S/c17-16(18,19)15-22-21-13-14(24-10-6-2-1-3-7-10)20-11-8-4-5-9-12(11)23(13)15/h1-9H
InChIKeyBQHLYYOWGVWXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 223929-36-0): TNFα Receptor Antagonist Probe Procurement Guide


4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 223929-36-0; molecular formula C₁₆H₉F₃N₄S; MW 346.33 g/mol) is a triazoloquinoxaline (TQ)-class small molecule that functions as a cell-permeable tumor necrosis factor-α (TNFα) receptor antagonist [1]. Identified as compound R-7081 in a high-throughput screening campaign of ~300,000 compounds, it inhibits TNFα-induced intracellular signaling by blocking TNFα receptor I (TNFαRI) association with TRADD and RIP1 adaptor proteins, thereby preventing downstream NF-κB survival pathway activation and death-pathway signaling without directly interfering with TNFα ligand-receptor binding [1]. The compound belongs to a structurally defined series of 4-phenylsulfanyl-1-trifluoromethyl-triazolo[4,3-a]quinoxalines wherein substituent variation at the 8-position of the quinoxaline ring critically modulates potency and selectivity [1].

Why the 8-Des-Chloro Analog (CAS 223929-36-0) Cannot Be Interchanged with R-7050 or Other TQ-Class TNFα Antagonists


Within the triazoloquinoxaline TNFα antagonist series, the presence or absence of a single chlorine atom at the 8-position of the quinoxaline ring produces a quantifiable ~3-fold shift in inhibitory potency and a measurable change in TNFα/IL-1β selectivity ratio [1]. The 8-chloro analog R-7050 (CAS 303997-35-5) exhibits an EC₅₀ of 0.631 µM against TNFα-induced ICAM-1 expression, whereas the 8-des-chloro compound R-7081 (CAS 223929-36-0) yields an EC₅₀ of 1.921 µM under identical assay conditions [1]. Furthermore, compounds lacking the phenylthio substituent entirely (e.g., R-8507) or bearing electron-donating groups in place of electron-withdrawing substituents lose activity altogether (EC₅₀ >1000 µM) [1]. These structure-activity relationship (SAR) data demonstrate that generic class-level substitution—even between closely spaced congeners—produces non-linear potency changes that preclude simple interchangeability for reproducible pharmacological experiments [1].

Quantitative Differentiation Evidence: 4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline vs. Closest Analogs


TNFα-Induced ICAM-1 Inhibition Potency: R-7081 (Des-Chloro) vs. R-7050 (8-Chloro) in A549 Lung Epithelial Cells

In a direct head-to-head comparison within the same primary screening study, the 8-des-chloro compound R-7081 (CAS 223929-36-0) exhibits approximately 3.0-fold lower inhibitory potency against TNFα-induced ICAM-1 expression compared to its 8-chloro congener R-7050 (CAS 303997-35-5). The EC₅₀ values, derived from ICAM-1 ELISA assays performed in duplicate on A549 lung epithelial cells following 5 hr stimulation, are 1.921 µM for R-7081 versus 0.631 µM for R-7050 [1]. This 3.04-fold potency difference is attributed by the authors to the absence of the electron-withdrawing chlorine substituent at R1, which SAR analysis identified as a critical determinant of inhibitory activity within this chemotype [1].

TNFα receptor antagonist ICAM-1 ELISA triazoloquinoxaline SAR NF-κB signaling

TNFα vs. IL-1β Pathway Selectivity Ratio: Quantifying the Selectivity Penalty of 8-Chloro Removal

The selectivity of triazoloquinoxaline TNFα antagonists is quantified as the ratio of IL-1β-induced ICAM-1 EC₅₀ to TNFα-induced ICAM-1 EC₅₀, with higher ratios indicating greater preference for TNFα over IL-1β signaling [1]. R-7050 (8-chloro) demonstrates a selectivity ratio of 2.30 (IL-1β EC₅₀ = 1.452 µM / TNFα EC₅₀ = 0.631 µM), whereas R-7081 (8-des-chloro) exhibits a reduced selectivity ratio of 1.88 (IL-1β EC₅₀ = 3.612 µM / TNFα EC₅₀ = 1.921 µM) [1]. This represents an 18.3% reduction in the selectivity window. For context, the study's hit selection criterion required a minimum 1.5-fold selectivity for TNFα over IL-1β; R-7081 remains above this threshold but with diminished discrimination between the two inflammatory pathways compared to the lead compound [1].

TNFα selectivity IL-1β counter-screen pathway selectivity index off-target signaling

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity (XLogP) vs. R-7050

Removal of the 8-chloro substituent reduces the molecular weight from 380.77 g/mol (R-7050) to 346.33 g/mol (R-7081) and decreases computed lipophilicity from a LogP of approximately 5.1–5.45 (R-7050, multiple sources) to an XLogP3-AA of 4.9 (R-7081, PubChem) [1]. The 34.4 g/mol molecular weight reduction (9.0% decrease) places R-7081 further within conventional oral drug-likeness space (MW <500) and results in a modest lipophilicity shift that may influence aqueous solubility and non-specific protein binding in cell-based assays [1]. Both compounds possess zero hydrogen bond donors and seven hydrogen bond acceptors; the rotatable bond count is identical (2) [1]. No experimental aqueous solubility or LogD7.4 data were identified for R-7081 in the retrieved primary literature, so the impact of this lipophilicity difference on practical assay behavior must be considered a class-level inference based on the broader triazoloquinoxaline property landscape .

lipophilicity molecular weight drug-likeness solubility ADME prediction

SAR Context Within the Triazoloquinoxaline Series: Quantitative Potency Ranking Across 8-Substitution Variants

The full SAR table from the primary screening publication positions R-7081 (CAS 223929-36-0) within a rank-ordered potency series of seven 4-phenylsulfanyl-1-trifluoromethyl triazoloquinoxaline analogs [1]. The potency ranking (TNFα EC₅₀) is: R-7050 (Cl, 0.631 µM) > R-7078 (H, 0.721 µM) > R-7081 (H, 1.921 µM) > R-7080 (H, 4.072 µM) > R-7047 (H, 7.561 µM) >> R-7075 (inactive, >1000 µM) ≈ R-7082 (inactive, >1000 µM) [1]. R-7081 occupies the middle tier of this activity spectrum, being 3.0-fold less potent than the lead R-7050 but 2.1-fold more potent than R-7080 and 3.9-fold more potent than R-7047—which additionally lacks the trifluoromethyl group [1]. The authors explicitly note that the presence of chlorine and electron-withdrawing groups correlates with enhanced inhibitory activity, and that substitution with electron-donating groups such as methoxyphenyl (R-7075, R-7082) completely abolishes activity [1].

structure-activity relationship triazoloquinoxaline electron-withdrawing group potency ranking

Broader Biological Screening Profile: Multi-Target HTS Activity Fingerprint vs. R-7050

Public bioassay records indicate that R-7081 (CAS 223929-36-0) has been screened in multiple high-throughput screening campaigns beyond the original TNFα program, including assays for regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (OPRM1), and ADAM17 (TACE) . By contrast, the primary literature and vendor documentation for R-7050 focuses its characterized activity exclusively on TNFα receptor antagonism and associated downstream pathways (NF-κB, JNK, caspase activation) [1]. The availability of a broader HTS activity profile for R-7081—even if largely negative or low-potency in these orthogonal assays—provides procurement value for researchers seeking a triazoloquinoxaline scaffold compound with documented multi-target screening data, enabling more informed interpretation of off-target effects in phenotypic screening campaigns .

high-throughput screening target profiling RGS4 opioid receptor ADAM17

Recommended Procurement and Application Scenarios for 4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 223929-36-0)


SAR Comparator Compound for Triazoloquinoxaline TNFα Antagonist Lead Optimization

R-7081 serves as the critical 8-des-chloro reference compound for medicinal chemistry SAR campaigns seeking to establish the quantitative contribution of the 8-chloro substituent to TNFα inhibitory potency. Its 3.04-fold lower EC₅₀ (1.921 µM vs. 0.631 µM for R-7050) and reduced selectivity ratio (1.88 vs. 2.30) provide the baseline for evaluating whether alternative 8-position substituents (e.g., Br, F, CH₃, OCH₃) recover or exceed the potency of the chloro lead [1]. Procurement of both R-7081 and R-7050 from the same vendor lot enables internally controlled head-to-head comparisons that eliminate inter-laboratory variability in EC₅₀ determination [1].

Partial TNFα Pathway Inhibition in Inflammatory Signaling Crosstalk Studies

When experimental designs require graded rather than maximal TNFα pathway suppression—for instance, in studies of TNFα/IL-1β signaling crosstalk where complete TNFαRI blockade masks compensatory IL-1β-driven responses—R-7081's intermediate potency (EC₅₀ = 1.921 µM) and moderate selectivity (ratio 1.88) provide a pharmacological tool for titratable pathway inhibition across a wider concentration range than the more potent R-7050 [1]. This is particularly relevant for experiments employing A549 or similar epithelial cell models where the original ICAM-1 ELISA assay parameters have been validated [1].

Chemical Probe for Phenotypic Screening with Pre-Existing Multi-Target Selectivity Data

R-7081 (CAS 223929-36-0) has documented HTS screening data across multiple target classes including RGS4, mu-opioid receptor, and ADAM17, providing a broader public-domain selectivity fingerprint than R-7050 . Researchers conducting pathway-agnostic phenotypic screens can leverage these pre-existing data to de-risk hit triage by cross-referencing observed phenotypic activity against known off-target liabilities, reducing the need for immediate counter-screening in these specific target families .

Negative Control for TNFαRI-Mediated NF-κB Reporter Gene Assays

In NF-κB luciferase reporter gene assays, the structurally matched pair R-7081 (EC₅₀ = 1.921 µM) and the inactive analog R-7082 (EC₅₀ >1000 µM) together provide a potency-graded control set for validating assay window and confirming that observed NF-κB suppression is mediated through the TNFαRI-TRADD-RIP1 axis rather than through non-specific transcriptional effects [1]. The ~520-fold potency span between R-7081 and R-7082 enables robust separation of specific from non-specific signal in the same chemical scaffold [1].

Quote Request

Request a Quote for 4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.